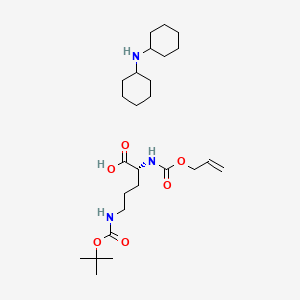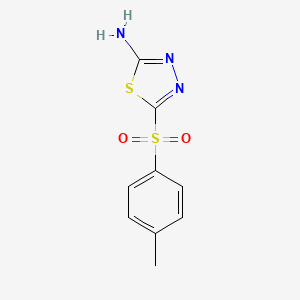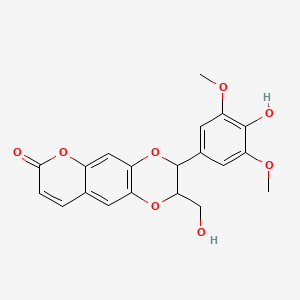
1-broMo-3,3-diMethylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-broMo-3,3-diMethylbut-1-ene is an organic compound with the molecular formula C6H11Br. It is a colorless, volatile liquid that is sensitive to light and has a slight solubility in chloroform and methanol . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-broMo-3,3-diMethylbut-1-ene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. The reaction follows Markovnikov’s rule, where the hydrogen atom is added to the carbon with more hydrogen atoms, and the bromine atom is added to the carbon with fewer hydrogen atoms . The reaction is typically carried out at low temperatures, around -20 to 30°C, with cuprous halide as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas. The reaction is conducted at controlled temperatures with the addition of a cuprous halide catalyst to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-broMo-3,3-diMethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: It reacts with hydrogen bromide to form 2-bromo-2,3-dimethylbutane.
Elimination Reactions: When treated with a strong base like sodium ethoxide, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkanes.
Sodium Ethoxide (NaOEt): Used in elimination reactions to form alkenes.
Chlorine-Promoted Silver Catalysts: Used in oxidation reactions to form epoxides.
Major Products Formed
2-bromo-2,3-dimethylbutane: Formed from the addition of hydrogen bromide.
Alkenes: Formed from elimination reactions.
Epoxides: Formed from oxidation reactions.
Applications De Recherche Scientifique
1-broMo-3,3-diMethylbut-1-ene has several applications in scientific research:
Catalysis and Surface Acidity Studies: Used to investigate the acidic properties of solid acid catalysts like HZSM-5 and Nb2O5.
Homogeneous Catalysis: Employed in studying hydroformylation processes catalyzed by rhodium complexes.
Photochemical Studies: Explored for its photoisomerization and photoinduced reactions in specific solvents.
Chemical Synthesis: Utilized in the synthesis and characterization of various chemical compounds, including bromo-based chalcone derivatives.
Mécanisme D'action
The mechanism of action of 1-broMo-3,3-diMethylbut-1-ene involves electrophilic addition reactions. When it reacts with hydrogen bromide, the alkene undergoes protonation to form a carbocation intermediate. This intermediate then undergoes a methyl shift to stabilize the carbocation, followed by the addition of bromine to form the final product . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbocation intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,3-dimethyl-2-butene: Similar in structure but differs in the position of the bromine atom.
2-Bromo-3-methylpent-2-ene: Another bromoalkene with a different carbon chain structure.
Uniqueness
1-broMo-3,3-diMethylbut-1-ene is unique due to its specific structure, which allows it to undergo selective reactions and form specific products. Its ability to form stable carbocation intermediates makes it valuable in various chemical synthesis and research applications .
Propriétés
Numéro CAS |
13352-80-2 |
|---|---|
Formule moléculaire |
C6H11Br |
Poids moléculaire |
163.05554 |
Synonymes |
1-broMo-3,3-diMethylbut-1-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








